1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine
Overview
Description
1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine is a synthetic organic compound with the molecular formula C14H24F3NO. It is a piperidine derivative characterized by the presence of a cyclohexyloxy group and three fluorine atoms on the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine typically involves the reaction of piperidine with 2-(cyclohexyloxy)-3,3,3-trifluoropropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyloxy group or the fluorine atoms are replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine has shown potential in various fields of research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]morpholine
- 1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]azetidine
Uniqueness
1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine stands out due to its specific combination of a piperidine ring, a cyclohexyloxy group, and three fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-cyclohexyloxy-3,3,3-trifluoropropyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F3NO/c15-14(16,17)13(11-18-9-5-2-6-10-18)19-12-7-3-1-4-8-12/h12-13H,1-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHIPIWVYHEIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(CN2CCCCC2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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